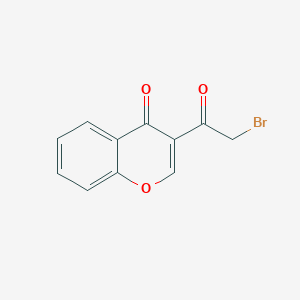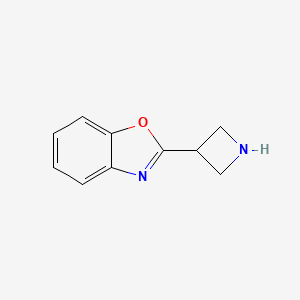
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroacetylacetone with thiourea in the presence of a base, followed by oxidation to form the desired aldehyde. The reaction conditions often include:
Reagents: 4-chloroacetylacetone, thiourea, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Oxidizing Agent: Hydrogen peroxide or similar oxidants
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base.
Major Products
Oxidation: 4-Chloro-3-methyl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid
Reduction: 4-Chloro-3-methyl-2-oxo-2,3-dihydro-thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks the methyl group at the 3-position.
3-Methyl-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks the chlorine atom at the 4-position.
2-Oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks both the chlorine and methyl groups.
Uniqueness
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propriétés
Formule moléculaire |
C5H4ClNO2S |
|---|---|
Poids moléculaire |
177.61 g/mol |
Nom IUPAC |
4-chloro-3-methyl-2-oxo-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4ClNO2S/c1-7-4(6)3(2-8)10-5(7)9/h2H,1H3 |
Clé InChI |
UZEXESAVNCYSNF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(SC1=O)C=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)




![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carbaldehyde](/img/structure/B8657472.png)

![2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}oxane](/img/structure/B8657482.png)
![4-[(1H-Imidazol-1-yloxy)carbonyl]morpholine](/img/structure/B8657494.png)

![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B8657509.png)



